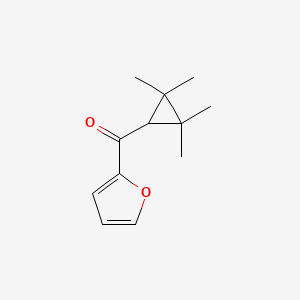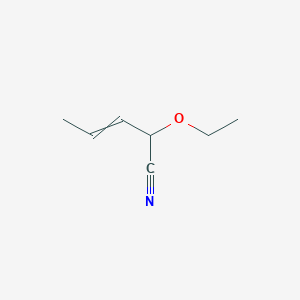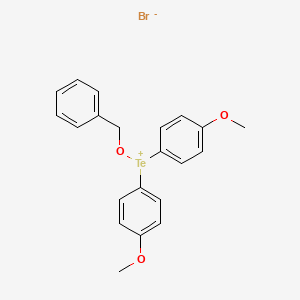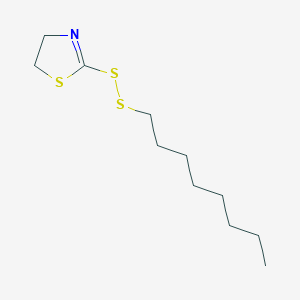
1,1'-Biphenyl, 2,3',4,4'-tetranitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,3’,4,4’-tetranitro- is a chemical compound with the molecular formula C12H6N4O8. It is a derivative of biphenyl, where four nitro groups are attached to the biphenyl structure. This compound is known for its high stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,1’-Biphenyl, 2,3’,4,4’-tetranitro- typically involves the nitration of biphenyl. The process includes the following steps:
Nitration Reaction: Biphenyl is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired positions.
Purification: The crude product is purified using recrystallization techniques to obtain pure 1,1’-Biphenyl, 2,3’,4,4’-tetranitro-.
Industrial production methods may involve continuous flow reactors to handle large-scale synthesis, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
1,1’-Biphenyl, 2,3’,4,4’-tetranitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents like halogens or alkyl groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of nitrogen.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction typically yields 1,1’-Biphenyl, 2,3’,4,4’-tetraamino-.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,3’,4,4’-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with specific targeting mechanisms.
Industry: It is used in the production of high-energy materials and explosives due to its stability and energetic properties.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,3’,4,4’-tetranitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the environment and the presence of other reactants. The pathways involved include electron transfer processes and the formation of reactive intermediates that can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 2,3’,4,4’-tetranitro- can be compared with other nitro-substituted biphenyl compounds, such as:
1,1’-Biphenyl, 2,2’,4,4’-tetranitro-: Similar in structure but with different positions of the nitro groups, leading to variations in chemical reactivity and applications.
1,1’-Biphenyl, 2,4,2’,4’-tetranitro-: Another isomer with distinct properties and uses.
1,1’-Biphenyl, 2,3’,4,5’-tetranitro-: Differing in the position of one nitro group, affecting its chemical behavior.
The uniqueness of 1,1’-Biphenyl, 2,3’,4,4’-tetranitro- lies in its specific arrangement of nitro groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
106323-85-7 |
|---|---|
Molekularformel |
C12H6N4O8 |
Molekulargewicht |
334.20 g/mol |
IUPAC-Name |
4-(2,4-dinitrophenyl)-1,2-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O8/c17-13(18)8-2-3-9(11(6-8)15(21)22)7-1-4-10(14(19)20)12(5-7)16(23)24/h1-6H |
InChI-Schlüssel |
ZJMAZGPQQSTXRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



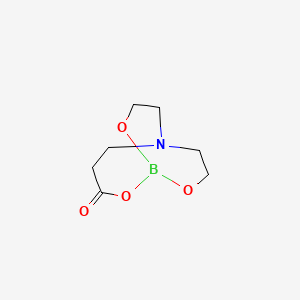

![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)

![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
